molecular formula C6H4F2IN B8595874 2-Fluoro-5-fluoromethyl-4-iodo-pyridine

2-Fluoro-5-fluoromethyl-4-iodo-pyridine

Cat. No. B8595874
M. Wt: 255.00 g/mol
InChI Key: XIHADZNCYUWASW-UHFFFAOYSA-N
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Description

2-Fluoro-5-fluoromethyl-4-iodo-pyridine is a useful research compound. Its molecular formula is C6H4F2IN and its molecular weight is 255.00 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C6H4F2IN

Molecular Weight

255.00 g/mol

IUPAC Name

2-fluoro-5-(fluoromethyl)-4-iodopyridine

InChI

InChI=1S/C6H4F2IN/c7-2-4-3-10-6(8)1-5(4)9/h1,3H,2H2

InChI Key

XIHADZNCYUWASW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1F)CF)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

Add diethylaminosulfur trifluoride (892 mg, 4 mmol) drop-wise to a solution of (6-fluoro-4-iodo-pyridin-3-yl)-methanol in dichloromethane (25 mL) in a round bottom flask under nitrogen, and then add ethanol (0.3 mL) at 0-5° C. Stir the mixture for 3 hours. Pour the reaction mixture into saturated sodium bicarbonate solution. Abstract the product into chloroform, and wash with water and saturated aqueous sodium chloride. Separate the organic layer from the aqueous layer and dry over MgSO4. After filtration, evaporate the organic solvent in vacuo to give a crude product. Purify the crude with flash column chromatography (10% methanol in dichloromethane) to give the title compound (0.32 g, 53%). MS (ES) m/z 256 [M+1]+.
Quantity
892 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
53%

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